Perforatumone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

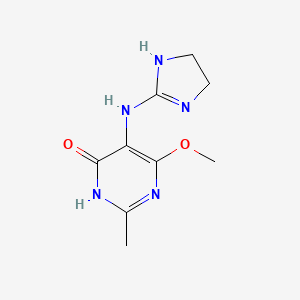

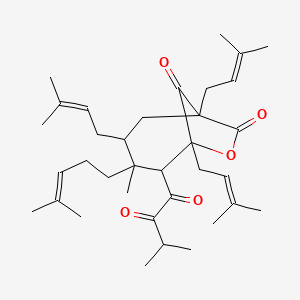

Perforatumone is a naturally occurring compound isolated from the plant Hypericum perforatum, commonly known as St. John’s wort. This compound belongs to a class of polycyclic polyprenylated acylphloroglucinols, which are known for their unique structures and diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the field of neuroprotection and antidepressant activity .

Aplicaciones Científicas De Investigación

Perforatumone has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying complex organic synthesis and stereoselective reactions.

Industry: While its industrial applications are limited, this compound’s unique structure makes it a valuable compound for research in natural product chemistry and drug discovery.

Mecanismo De Acción

Target of Action

Perforatumone, a compound derived from the Hypericum genus, has been found to exhibit inhibitory activities against acetylcholinesterase . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound may potentially affect nerve signal transmission.

Mode of Action

Its inhibitory effect on acetylcholinesterase suggests that it may prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This could result in various physiological changes, depending on the specific neural pathways involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its target. Additionally, the biological environment within the body, including factors like enzyme levels, pH, and the presence of other molecules, can also impact the compound’s action and efficacy .

Análisis Bioquímico

Biochemical Properties

Perforatumone plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These changes can impact cellular metabolism, including the production and utilization of energy, as well as the synthesis of essential biomolecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways . This inhibition can result in the modulation of downstream signaling events, ultimately affecting cellular function. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, which can have lasting effects on cell function and viability.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, this compound can affect the activity of enzymes involved in the biosynthesis of secondary metabolites, leading to changes in the levels of these compounds. Additionally, this compound can interact with cofactors such as NADH and FADH2, which play essential roles in cellular respiration and energy production.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within different cellular compartments . For instance, this compound can be transported across cell membranes by ABC transporters, which are involved in the efflux of various compounds. Additionally, this compound can bind to intracellular proteins, influencing its distribution and activity within the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be targeted to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Perforatumone can be synthesized through a series of stereoselective reactions. One approach involves the allylation of glycidaldehyde derivatives with geranyl derivatives. The Barbier reaction of geranyl chloride with aldehyde using zinc dust is a key step in constructing the asymmetric quaternary carbon center . Another method involves the asymmetric Claisen rearrangement using Oppolzer’s camphorsultam, where the geraniol-derived substrate is heated in toluene to provide the rearranged product .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.

Análisis De Reacciones Químicas

Types of Reactions: Perforatumone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Comparación Con Compuestos Similares

- Hyperforin

- Hypericin

- Adhyperforin

Propiedades

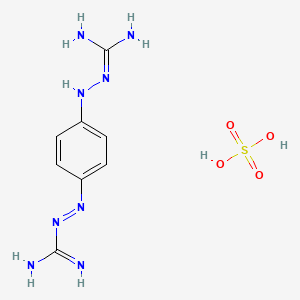

IUPAC Name |

4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O5/c1-22(2)13-12-18-33(11)27(15-14-23(3)4)21-34(19-16-24(5)6)31(38)35(40-32(34)39,20-17-25(7)8)30(33)29(37)28(36)26(9)10/h13-14,16-17,26-27,30H,12,15,18-21H2,1-11H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEFUUIAPRQDDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)C1C(C(CC2(C(=O)C1(OC2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)(C)CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Perforatumone and what makes its structure unique?

A1: this compound is a novel polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from the aerial parts of Hypericum perforatum, a Chinese herbal medicine. [] PPAPs are a class of natural products characterized by their complex structures arising from the mevalonate/methylerythritol phosphate and polyketide biosynthetic pathways. [] this compound stands out due to its unique carbon skeleton, distinguishing it from other known PPAPs. []

Q2: How does the structural diversity of this compound and its related compounds affect their bioactivity?

A2: Research on Hypericum henryi, a related species, led to the isolation of 40 PPAP derivatives, including several with new and unusual skeletons. [] These compounds, classified into 12 distinct structural types, displayed varying degrees of inhibitory activity against acetylcholinesterase and human tumor cell lines. [] This suggests that even subtle modifications within the core structure of PPAPs like this compound can significantly influence their biological activity and potential therapeutic applications.

Q3: What are the main challenges in synthesizing this compound in the laboratory?

A3: The complex polycyclic structure of this compound, particularly its 7-Oxabicyclo[4.2.1]nonane-8,9-dione core, presents a significant synthetic challenge. [] Developing efficient and enantioselective synthetic routes to access this core structure, and subsequently the complete this compound molecule, remains an active area of research. [, ]

Q4: Have any synthetic approaches towards this compound shown promise?

A4: Researchers have made progress in developing synthetic strategies towards structurally similar molecules. One study outlines a method for the enantioselective synthesis of a 3,5,5-trialkylated tetronic acid derivative, a key substructure found in this compound. [] This approach, involving a Dieckmann-type condensation, provides a foundation for further synthetic efforts targeting the complete natural product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

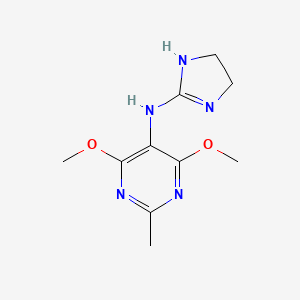

![(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one](/img/structure/B592721.png)